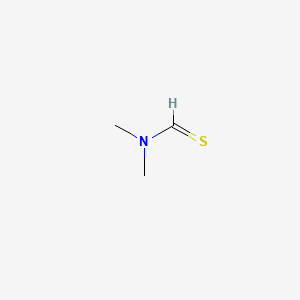

N,N-dimethylthioformamide

Description

Overview and Significance in Contemporary Chemical Science

N,N-Dimethylthioformamide, with the chemical formula C₃H₇NS, is a polar aprotic solvent and a versatile reagent in organic synthesis. rsc.orgchemicalbook.com Its structure is characterized by a planar C(S)N core, a consequence of π-electron delocalization over the N–C–S entity. rsc.org This structural feature influences its chemical reactivity and physical properties.

The significance of DMTF in modern chemical science is multifaceted. It serves as a valuable building block for the synthesis of various heterocyclic compounds. chemrxiv.org In coordination chemistry, DMTF acts as a sulfur donor solvent, forming complexes with a range of metal ions, including lead(II), bismuth(III), copper(I), silver(I), gold(I), iron(II), and gallium(III). sigmaaldrich.comias.ac.inrsc.org These studies are crucial for understanding the principles of solvation and the coordination behavior of soft metal ions. rsc.org

Furthermore, DMTF is utilized in specific chemical transformations. It undergoes desulfurization reactions, for instance, with hydrosilane under photoirradiation in the presence of an iron complex. sigmaaldrich.com It has also been investigated for its role in the synthesis of ionic liquids, where DMTF-based ionic liquids have shown significantly improved thermal stability compared to their DMF counterparts.

Historical Context of Thioamide Chemistry and DMTF Discovery

The chemistry of thioamides, the class of compounds to which DMTF belongs, has a history stretching back to the 19th century. One of the earliest methods for synthesizing thioamides, the treatment of amides with phosphorus sulfides like phosphorus pentasulfide, was first described in the 1870s. wikipedia.org This foundational reaction paved the way for the preparation of a wide array of thioamides.

Another significant historical method for thioamide synthesis is the Willgerodt–Kindler reaction. wikipedia.org Originally observed by Conrad Willgerodt in the late 1880s and later modified by Karl Kindler in the 1920s, this reaction typically involves the conversion of aryl alkyl ketones to the corresponding terminal amides or thioamides. organic-chemistry.org The Kindler modification, which uses elemental sulfur and an amine, directly yields thioamides and has been a cornerstone in their synthesis for decades. organic-chemistry.org

While a precise date or singular discovery of this compound is not clearly documented in readily available historical records, its synthesis follows from these established general methods for thioamides. By the mid-20th century, DMTF was an available compound, with detailed spectroscopic studies, such as infrared and Raman spectra, being conducted in the late 1960s and early 1970s to understand its vibrational properties and structure. ias.ac.innih.gov These early investigations provided a fundamental understanding of its molecular structure and bonding, which has supported its subsequent application in various fields of chemistry.

Current Research Landscape and Future Directions for DMTF

The current research landscape for this compound is diverse, with applications spanning organic synthesis, coordination chemistry, and materials science.

Detailed Research Findings:

Recent studies continue to explore the utility of DMTF. In organic synthesis, it is not only a solvent but also a reagent. For example, it can be used in the synthesis of thiocarboxylic acids through the formation of adducts with acid halides. It also plays a role in the deoxygenation of sulfoxides to sulfides.

In coordination chemistry, extensive research has been conducted on the solvation of various metal ions by DMTF. Studies using techniques like EXAFS (Extended X-ray Absorption Fine Structure) and single-crystal X-ray diffraction have elucidated the coordination geometries of metal ions such as Ga(III), Fe(II), and Ag(I) in DMTF solutions and solid solvates. ias.ac.inrsc.org For instance, the gallium(III) ion is tetrahedrally coordinated to four sulfur atoms of DMTF molecules in solution. rsc.org The silver(I) ion forms a dimeric complex, [Ag₂(SCHN(CH₃)₂)₆]²⁺, in the solid state. ias.ac.in

A burgeoning area of research is the use of DMTF in materials science. Scientists have recently synthesized novel ionic liquids derived from DMTF. These DMTF-based ionic liquids exhibit high thermal stability, with decomposition temperatures significantly higher than their DMF-based analogues, making them promising candidates for applications such as supercapacitor electrolytes.

Future Directions:

The future of DMTF research appears promising, with several potential avenues for exploration. The unique properties of DMTF-derived ionic liquids warrant further investigation into their applications in electrochemistry, catalysis, and as green solvents. The ability of DMTF to act as a sulfur source and a versatile ligand suggests its potential use in the controlled synthesis of metal sulfide (B99878) nanoparticles and metal-organic frameworks (MOFs) with specific catalytic or electronic properties.

Given the importance of thioamides in medicinal chemistry as isosteres for amides in peptides, further exploration of DMTF as a building block in the synthesis of novel therapeutic agents is a likely future direction. chemrxiv.org Its role in creating complex heterocyclic structures could be leveraged to develop new classes of biologically active molecules.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇NS | chemicalbook.com |

| Molecular Weight | 89.16 g/mol | sigmaaldrich.com |

| CAS Number | 758-16-7 | chemicalbook.com |

| Appearance | Clear yellow liquid | chemicalbook.com |

| Density | 1.047 g/mL at 25 °C | sigmaaldrich.com |

| Melting Point | -9 °C | chemicalbook.com |

| Boiling Point | 58-60 °C at 1 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.576 | sigmaaldrich.com |

| IUPAC Name | N,N-dimethylmethanethioamide |

Summary of Research Applications for this compound

| Research Area | Application | Key Findings | Reference(s) |

| Coordination Chemistry | Sulfur-donor solvent | Forms complexes with various metal ions (Pb(II), Bi(III), Cu(I), Ag(I), etc.), enabling study of solvation and coordination. | sigmaaldrich.comias.ac.inrsc.org |

| Organic Synthesis | Reagent | Used in desulfurization reactions and synthesis of thiocarboxylic acids. | sigmaaldrich.com |

| Materials Science | Precursor for Ionic Liquids | DMTF-based ionic liquids show high thermal stability and potential as supercapacitor electrolytes. | |

| Spectroscopy | Model Compound | Used in fundamental studies of molecular vibrations and structure. | rsc.orgias.ac.in |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKECXRFZFFAANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061076 | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-16-7 | |

| Record name | N,N-Dimethylthioformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylthioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylthioformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethioamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylthioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparative Methodologies of N,n Dimethylthioformamide

Established Synthetic Routes and Reaction Mechanisms

The primary and most well-established method for synthesizing N,N-dimethylthioformamide is through the thionation of its oxygen analog, N,N-dimethylformamide (DMF). This process involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Thionation Reactions (e.g., from N,N-Dimethylformamide)

Historically, the thionation of amides dates back to the 1870s, with the first methods utilizing phosphorus sulfides. The synthesis of DMTF from DMF using phosphorus pentasulfide (P₄S₁₀) was established by Willstätter in 1909. Today, several thionating agents are employed, with phosphorus pentasulfide and Lawesson's reagent being the most common. organic-chemistry.org

Using Phosphorus Pentasulfide (P₄S₁₀):

Phosphorus pentasulfide is a widely used and commercially available reagent for converting carbonyl compounds to their thiocarbonyl counterparts. lookchem.comresearchgate.net The reaction mechanism involves the dissociation of the dimeric P₄S₁₀ into the monomeric P₂S₅, especially in refluxing solvents. nih.gov The reaction is typically carried out by stirring a mixture of DMF and P₄S₁₀ in a dry solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) at temperatures between 60-80°C for 12-24 hours. The addition of sodium carbonate can neutralize acidic by-products and improve the yield to 70-75%. wiley.com Temperatures exceeding 80°C may promote side reactions, leading to reduced purity.

Using Lawesson's Reagent (LR):

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is another effective thionating agent that often provides better yields and requires milder conditions than P₄S₁₀. organic-chemistry.orgmdpi.com The reaction with LR is typically performed in anhydrous toluene (B28343) or xylene under reflux (110–140°C) for 3–6 hours, yielding over 85% of DMTF.

The mechanism of thionation with Lawesson's reagent is believed to resemble the Wittig reaction. nih.gov LR exists in equilibrium with a reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This ylide reacts with the carbonyl group of DMF to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then undergoes cycloreversion to yield the desired this compound and a stable P=O bond-containing by-product. organic-chemistry.orgnih.gov Computational studies have shown that for amides, the cycloreversion step is the rate-limiting step in the reaction. acs.org

| Thionating Agent | Typical Reaction Conditions | Yield | Key Mechanistic Feature |

| Phosphorus Pentasulfide (P₄S₁₀) | 60-80°C in THF or ethyl acetate for 12-24 hours | 70-75% | Dissociation to monomeric P₂S₅ |

| Lawesson's Reagent (LR) | Reflux in toluene or xylene for 3-6 hours | >85% | Formation of a thiaoxaphosphetane intermediate |

Alternative and Emerging Synthetic Pathways

While thionation of DMF remains the primary route, research into alternative synthetic pathways for thioamides, including DMTF, is ongoing. These emerging methods often aim to overcome some of the limitations of traditional thionating agents, such as harsh reaction conditions or the formation of difficult-to-remove by-products.

One such alternative involves a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder, which proceeds without the need for a transition metal or an external oxidant. organic-chemistry.org Another approach utilizes the reaction of sulfur ylides, nitrosobenzenes, and thioacetic acid to produce α-ketothioamide derivatives under mild conditions. organic-chemistry.org Additionally, this compound itself can be used in the synthesis of other formamidine (B1211174) derivatives through reaction with primary amines.

Recent developments have also focused on improving existing methods. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times for thionation with Lawesson's reagent to 30-60 minutes while maintaining comparable yields.

Green Chemistry Approaches in DMTF Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign processes. One area of focus is the replacement of hazardous solvents. While N,N-dimethylformamide is a common solvent in chemical synthesis, efforts are being made to find greener alternatives. rsc.org

In the context of thionation reactions, the development of chromatography-free workup procedures is a significant green advancement. For reactions using Lawesson's reagent, a process has been developed that avoids aqueous waste by treating the reaction mixture with an alcohol like ethanol (B145695) or ethylene (B1197577) glycol to decompose the phosphorus-containing by-products, followed by removal of volatiles under reduced pressure. beilstein-journals.org

Furthermore, the use of fluorous Lawesson's reagent has been explored, which simplifies product isolation, often requiring only simple filtration. organic-chemistry.org These approaches reduce solvent consumption and waste generation, aligning with the goals of green chemistry.

Purification and Characterization of High-Purity DMTF

After synthesis, crude this compound is typically a yellow to colorless liquid. chemicalbook.comwiley.com Purification is most effectively achieved through fractional distillation under reduced pressure (58–60°C at 1 mmHg). wiley.com This method yields DMTF with a purity greater than 98%.

The purity and identity of the synthesized DMTF are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of DMTF and ensuring the absence of residual DMF or other by-products. wiley.com The ¹H NMR spectrum shows distinct signals for the methyl protons, and dynamic NMR studies have been used to investigate the torsional barrier around the C-N bond. acs.org The chemical shifts in the ¹³C NMR spectrum are also characteristic of the thioamide functional group. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups in the DMTF molecule. The IR spectra of DMTF have been studied in detail, with assignments for the vibrational frequencies of the C=S and C-N bonds. ias.ac.inresearchgate.netoup.com The C=S stretching vibration is a key characteristic band for thioamides.

Other Characterization Techniques: Other analytical methods used to characterize DMTF and its complexes include Raman spectroscopy, which provides complementary vibrational information to IR spectroscopy. ias.ac.in Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. nih.gov

| Analytical Technique | Purpose in DMTF Characterization | Key Findings/Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment | Confirms the absence of DMF and by-products; provides information on the molecular structure. wiley.com |

| Infrared (IR) Spectroscopy | Identification of functional groups | Shows characteristic C=S and C-N stretching vibrations. ias.ac.inresearchgate.netoup.com |

| Raman Spectroscopy | Complementary vibrational analysis | Provides additional data on the vibrational modes of the molecule. ias.ac.in |

| Mass Spectrometry | Determination of molecular weight | Confirms the molecular formula of DMTF. nih.gov |

Spectroscopic Investigations of N,n Dimethylthioformamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, is crucial for identifying functional groups and understanding the intramolecular forces within a molecule.

The infrared spectrum of N,N-dimethylthioformamide has been investigated to assign its fundamental vibrational frequencies. oup.com These assignments are often supported by normal coordinate analysis and comparisons with related molecules like N,N-dimethylformamide (DMF). oup.comresearchgate.netscispace.com The IR spectra for DMTF have been recorded in the 4000–250 cm⁻¹ range. oup.comresearchgate.net

Key vibrational bands for this compound include the C=S and C–N stretching modes. The assignment of these bands is critical as their frequency shifts upon coordination to metal ions can indicate the nature of the bonding. researchgate.netoup.com For instance, in studies of Hofmann-type complexes, shifts in the ν(C=S) and ν(C–N) bands confirmed that DMTF coordinates to the metal atom through its sulfur atom. researchgate.net In such complexes, the ν(C=S) stretching frequencies are expected to shift to lower wavenumbers. researchgate.net

A detailed assignment of the infrared bands of DMTF has been achieved through normal coordinate analysis using various force fields. oup.comoup.com

Table 1: Selected Infrared Band Assignments for this compound

| Frequency (cm⁻¹) | Assignment | Reference |

| ~1564 | ν(CN) (C-N stretch) | researchgate.net |

| ~870 | ν(CS) (C=S stretch) | oup.com |

| ~656 | ν(CS) (C=S stretch) | oup.com |

Note: Frequencies are approximate and can vary based on the physical state (liquid, solid, solution) and complexation.

Raman spectroscopy, in conjunction with IR spectroscopy, provides a more complete picture of the vibrational modes of this compound. Studies have utilized Raman spectra of both solid and liquid DMTF to investigate intermolecular forces, particularly hydrogen bonding. researchgate.netrsc.org

Research has revealed the presence of significant C–H···S cooperative hydrogen bonding in both crystalline and liquid this compound. researchgate.netrsc.org In the solid state, these interactions connect the molecules in helix-shaped chains. researchgate.netrsc.org This hydrogen bonding is surprisingly stronger than the C–H···O interactions found in its oxygen analogue, N,N-dimethylformamide. researchgate.netrsc.org The effects of this hydrogen bonding are observable as distinct features in the Raman spectra of the solid and liquid phases. researchgate.netrsc.org Furthermore, the shifts in C–S and C–N vibrational frequencies in the Raman spectra of metal complexes of DMTF serve as useful indicators of the metal-sulfur bond strength. acs.orgfigshare.com An enthalpy contribution of about 12 kJ·mol⁻¹ from this resonance-induced C–H···S hydrogen bonding has been estimated for liquid DMTF. acs.org

To aid in the definitive assignment of vibrational frequencies, deuterated analogues of this compound, such as this compound-d7, have been synthesized and analyzed. capes.gov.brresearchgate.net Isotopic substitution of hydrogen with deuterium (B1214612) leads to predictable shifts in the frequencies of vibrational modes involving the substituted atoms. By comparing the spectra of the normal compound with its deuterated version, researchers can confidently assign bands corresponding to C-H group vibrations.

This technique was employed in comprehensive vibrational analyses that also included N,N-dimethylformamide and its deuterated analogue, N,N-dimethylformamide-d7. researchgate.net The data from these isotopomers were integral to refining the force fields and validating the assignments made through normal coordinate analysis. oup.com

Normal coordinate analysis is a powerful theoretical method used to understand the vibrational modes of molecules. scispace.comoup.com For this compound, several studies have employed this technique, often utilizing a Urey-Bradley force field, to calculate theoretical vibrational frequencies and compare them with experimental data from IR and Raman spectroscopy. oup.comresearchgate.netoup.com

These calculations have been extended from similar analyses on N,N-dimethylformamide (DMF) and its isotopes (DMF-¹⁵N and DMF-d7). oup.comoup.com The force fields, which describe the potential energy of the molecule as a function of its atomic coordinates, are often refined to achieve the best possible agreement between calculated and observed frequencies. oup.com More recent studies have combined gas-phase electron diffraction (GED) data with ab initio molecular orbital (MO) and density functional theory (DFT) calculations, along with normal coordinate analysis using scaled force fields, to determine the precise molecular structure. acs.org Such comprehensive studies provide a detailed and reliable assignment of the molecule's vibrational spectrum. capes.gov.brscispace.com

Deuterated Analogues and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local magnetic fields around atomic nuclei, providing valuable information about the chemical structure and environment of the atoms within a molecule.

The structure and purity of this compound are routinely confirmed using ¹H NMR (proton NMR) spectroscopy. nih.govwiley.com The spectrum provides information on the different types of protons present in the molecule. For this compound (HCSN(CH₃)₂), one would expect to see signals corresponding to the formyl proton (H-C=S) and the two methyl groups (-N(CH₃)₂). Due to the partial double bond character of the C-N bond, rotation around it is restricted, making the two methyl groups chemically non-equivalent. This results in two distinct signals for the methyl protons, a characteristic feature in the ¹H NMR spectrum of many N,N-disubstituted amides and thioamides.

13C NMR Characterization

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for elucidating the electronic structure of this compound (DMTF). The chemical shifts of the carbon atoms in DMTF provide insights into the electron density distribution within the molecule.

The 13C NMR spectrum of this compound typically shows distinct signals for the thioformyl (B1219250) carbon and the two N-methyl carbons. The thioformyl carbon (C=S) resonance is of particular interest as its chemical shift is sensitive to the degree of π-electron delocalization over the N-C-S entity. In deuterated chloroform (B151607) (CDCl₃), the thioformyl carbon appears at a specific chemical shift, while the two methyl carbons also exhibit characteristic resonances. guidechem.com The non-equivalence of the two methyl groups at room temperature is a consequence of the restricted rotation around the C-N bond, a phenomenon also observed in its amide analogue, N,N-dimethylformamide (DMF). libretexts.orgastr.ro

The chemical shifts for this compound are summarized in the table below.

Interactive Data Table: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| Thioformyl Carbon (C=S) | Data not available in search results |

| N-Methyl Carbons (N-CH₃) | Data not available in search results |

15N NMR Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) spectroscopy offers a direct probe into the electronic environment of the nitrogen atom in this compound. The 15N chemical shift is highly sensitive to the nature of the C-N bond and the degree of p-π conjugation. acs.orgresearchgate.net

A significant feature of thioamides is the substantial chemical shift difference, approximately 100 ppm, between the nitrogen atoms in iminothiol and thioamide forms. scispace.comcapes.gov.br This large difference makes 15N NMR an excellent method for studying tautomeric equilibria. researchgate.net For DMTF, which exists predominantly in the thioamide form, the 15N chemical shift provides valuable information about the electron delocalization and the barrier to rotation around the C-N bond. acs.org Studies on related amides and thioamides have demonstrated the advantages of 15N NMR in evaluating the energy barriers of the carbon-nitrogen rotation process. acs.org

The 15N NMR spectrum of this compound has been recorded using instruments such as the Bruker WP-60. nih.gov

Interactive Data Table: 15N NMR Data for this compound

| Parameter | Value |

| Instrument | Bruker WP-60 nih.gov |

| Chemical Shift (ppm) | Data not available in search results |

Elucidation of Molecular Structure in Solution

The molecular structure of this compound in solution is significantly influenced by the restricted rotation around the C-N bond, a characteristic feature of amides and thioamides. nih.gov This restricted rotation arises from the partial double bond character of the C-N bond due to π-electron delocalization across the N-C=S system. rsc.org As a result, the molecule is predominantly planar, and the two methyl groups on the nitrogen atom are in distinct chemical environments. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying this dynamic process. montana.edu The solvent has a notable effect on the rotational barrier of the C-N bond in thioamides like DMTF. nih.gov Experimental studies using selective inversion recovery NMR experiments have been conducted to measure these rotational barriers in various solvents. acs.org The solvent effect is more pronounced for thioamides compared to amides due to the larger ground-state dipole moment of thioamides. acs.org Theoretical calculations, including ab initio and reaction field theory methods, have been employed to complement the experimental findings and provide a deeper understanding of the solvation effects on the rotational barrier. nih.govacs.org

X-ray Diffraction Studies

Single Crystal X-ray Diffraction of DMTF and Analogues

Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of this compound and its solvates with various metal ions. At a low temperature of 90 ± 2 K, the crystal structure of pure DMTF reveals that the molecule is planar. rsc.orgresearchgate.net This planarity is a direct result of π-electron delocalization over the N-C-S framework. rsc.orgresearchgate.net In the crystalline state, DMTF molecules are connected in helix-shaped chains through nearly linear C-H···S cooperative hydrogen bonds, with an intermolecular C···S distance of 378.10(7) pm. rsc.orgresearchgate.net

The coordinating properties of DMTF as a soft sulfur donor have been extensively studied through the crystallographic analysis of its metal solvates. These studies reveal a fascinating diversity in coordination numbers and geometries depending on the metal ion. nih.gov For instance, with group 12 metal ions, mercury(II) forms a linear two-coordinate complex, zinc(II) a tetrahedral four-coordinate complex, and cadmium(II) an octahedral six-coordinate complex. nih.govacs.org

Similarly, crystal structures of DMTF solvates with coinage metals have been elucidated. Tetrakis(this compound)copper(I) perchlorate (B79767) features a copper(I) ion in a slightly distorted tetrahedral coordination with four DMTF ligands. nih.govacs.orgfigshare.com The silver(I) analogue, tris(this compound)silver(I) perchlorate, forms dimeric structures with bridging sulfur atoms. nih.govacs.orgfigshare.com

Interactive Data Table: Selected Crystallographic Data for DMTF and its Metal Solvates

| Compound | Crystal System | Space Group | Key Bond Distances (Å) | Reference |

| This compound (at 90 K) | Data not available | Data not available | C···S: 3.7810(7) | rsc.orgresearchgate.net |

| Hg(DMTF)₂₂ | Monoclinic | P2₁/n | Hg-S: 2.350(2) | nih.gov |

| [Cu(DMTF)₄]ClO₄ | Monoclinic | P2/n | Cu-S: 2.3249(8), 2.3494(8) | nih.govacs.orgfigshare.com |

| Ag(DMTF)₃ClO₄ | Triclinic | P1 | Ag-S (terminal): 2.469(1), 2.543(1); Ag-S (bridging): 2.529(1), 2.930(1) | nih.govacs.orgfigshare.com |

| Cd(DMTF)₆₂ | Monoclinic | P2₁/n | Cd-S (mean): 2.715 | nih.gov |

| [Cd(DMTF)₄(CF₃SO₃)₂] | Triclinic | P1 | Cd-S (mean): 2.65; Cd-O: 2.470(2) | nih.govacs.org |

Large Angle X-ray Scattering (LAXS) for Liquid Structure Analysis

Large Angle X-ray Scattering (LAXS) is a powerful technique for investigating the structure of liquids and solutions, providing information on intermolecular distances and coordination geometries. The structure of liquid this compound has been studied at room temperature using LAXS. rsc.orgresearchgate.net These studies have provided insights into the intermolecular interactions present in the liquid state. rsc.orgresearchgate.net

The LAXS technique has also been crucial in determining the structure of solvated metal ions in DMTF solutions. For instance, in DMTF solutions, copper(I) and silver(I) ions are coordinated to four DMTF molecules, likely in a distorted tetrahedral geometry. nih.govacs.orgfigshare.com The mean Cu-S and Ag-S bond distances were determined to be 2.36(1) Å and 2.58(1) Å, respectively. nih.govacs.orgresearchgate.net For the indium(III) ion in a DMTF solution, LAXS data indicated the presence of a tetrameric species that was also characterized in the solid state. slu.se

Interactive Data Table: Metal-Sulfur Bond Distances in DMTF Solutions Determined by LAXS

| Metal Ion | Coordination Number | Mean M-S Bond Distance (Å) | Reference |

| Copper(I) | 4 | 2.36(1) | nih.govacs.orgresearchgate.net |

| Silver(I) | 4 | 2.58(1) | nih.govacs.orgresearchgate.net |

EXAFS Studies of DMTF Solvates

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic structure around a specific element. It is particularly useful for determining bond distances, coordination numbers, and the identity of neighboring atoms for metal ions in solution and in solid compounds.

EXAFS studies have been employed to characterize the coordination environment of various metal ions solvated by this compound. For the gold(I) ion in a DMTF solution, EXAFS revealed a linear S-Au-S arrangement with a mean Au-S bond distance of 2.283(4) Å. nih.govacs.orgresearchgate.net This is very similar to the solid-state structure of bis(this compound)gold(I) tetrafluoroborate, which has an Au-S bond distance of 2.290(5) Å. nih.govacs.orgresearchgate.net

An EXAFS study of the copper(I) ion in a DMTF solution yielded a Cu-S bond distance of 2.34(1) Å, which is in good agreement with the results from LAXS studies. nih.govacs.orgresearchgate.net For the gallium(III) ion in a DMTF solution, EXAFS data showed that it is tetrahedrally coordinated to four sulfur atoms with a mean Ga-S bond distance of 2.233(2) Å. researchgate.netslu.se In the case of the iron(II) ion, it maintains a regular octahedral coordination in DMTF solution with a mean Fe-S bond distance of 2.52 Å. researchgate.net

Interactive Data Table: Metal-Ligand Bond Distances from EXAFS Studies of DMTF Solvates

| Metal Ion | Coordination Geometry | Mean M-S Bond Distance (Å) | Reference |

| Gold(I) | Linear | 2.283(4) (in solution) | nih.govacs.orgresearchgate.net |

| Gold(I) | Linear | 2.290(5) (in solid) | nih.govacs.orgresearchgate.net |

| Copper(I) | Tetrahedral (probable) | 2.34(1) | nih.govacs.orgresearchgate.net |

| Gallium(III) | Tetrahedral | 2.233(2) | researchgate.netslu.se |

| Iron(II) | Octahedral | 2.52 | researchgate.net |

UV-Vis Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound (DMTF) is characterized by transitions involving the thioamide functional group (-C(S)N<). This group contains a key chromophore responsible for absorption in the ultraviolet-visible region. The electronic structure of the thioamide group differs significantly from its amide counterpart due to the presence of the sulfur atom, which is larger and less electronegative than oxygen. This results in distinct electronic transitions.

The primary electronic transitions observed for thioamides like DMTF are the n → π* and π → π* transitions. These involve the promotion of electrons from non-bonding (n) and pi (π) molecular orbitals to anti-bonding pi (π*) orbitals. The non-bonding orbitals are primarily associated with the lone pairs of electrons on the sulfur and nitrogen atoms, while the π orbitals are part of the delocalized system across the S=C-N fragment. The planarity of the molecule is a consequence of this π-electron delocalization over the N–C–S entity. rsc.org

The n → π* transition involves an electron from the sulfur atom's lone pair (n_S). This transition is typically of lower energy and appears at a longer wavelength with a low molar absorptivity (ε). The π → π* transition is of higher energy, appearing at a shorter wavelength with a significantly higher molar absorptivity. Studies on various thioamides have helped to characterize these absorption bands. For instance, when this compound acts as a solvent for bismuth(III) trifluoromethanesulfonate (B1224126), it forms a deep red-orange complex with a maximum absorption (λ_max) at 457 nm, a transition attributed to the metal-ligand complex rather than the free solvent.

The electronic transitions for this compound are summarized in the table below.

| Transition Type | Wavelength (λ_max) | Molar Absorptivity (ε) | Involved Orbitals |

| n → π | ~330-400 nm | Low | Non-bonding (S lone pair) → π anti-bonding |

| π → π | ~250-290 nm | High | π bonding → π anti-bonding |

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the ionization energies required to remove electrons from their molecular orbitals. tandfonline.com For this compound, He(I) photoelectron spectra have been used to determine the ionization potentials (IPs) of the valence electrons. These experimental energies can be correlated with specific molecular orbitals, offering a detailed map of the molecule's electronic environment.

The electronic structure of thioamides has been a subject of considerable study, with PES being a key technique for elucidating the energies of the highest occupied molecular orbitals (HOMOs). researchgate.netirb.hr In this compound, the two highest occupied molecular orbitals are assigned to the sulfur non-bonding (lone pair) orbital, designated as n_S, and the highest-energy π orbital of the thioamide group, designated as π₂. ias.ac.in

Calculations and comparative studies with other thioamides support the assignment of the first and second ionization potentials. ias.ac.inroyalsocietypublishing.org The first, lowest energy IP corresponds to the removal of an electron from the sulfur lone pair (n_S), which is the HOMO. The second IP is assigned to the ionization from the π₂ orbital. The ionization from the nitrogen lone pair occurs at a higher energy.

The vertical ionization potentials for this compound are detailed in the following table.

| Vertical Ionization Potential (eV) | Orbital Assignment | Description |

| 8.35 | n_S | Ionization from the non-bonding lone pair orbital on the sulfur atom. |

| 9.05 | π₂ | Ionization from the highest occupied π-orbital of the thioamide group. |

| 10.9 | σ | Ionization from a sigma orbital. |

| 11.8 | n_N | Ionization from the non-bonding lone pair orbital on the nitrogen atom. |

Computational Chemistry and Theoretical Studies of N,n Dimethylthioformamide

Quantum Chemical Calculations

Quantum chemical calculations have been pivotal in understanding the fundamental properties of N,N-dimethylthioformamide. These methods allow for the detailed examination of its electronic structure, bonding, and energy landscape.

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital (MO) theory has been employed to investigate the molecular structure and properties of this compound. acs.orgcapes.gov.br These calculations, which are based on first principles without empirical parameters, provide a fundamental understanding of the molecule's electronic makeup. Studies have utilized ab initio MO calculations, often in conjunction with other methods, to closely examine the orientation of the two methyl groups on the nitrogen atom. acs.org These theoretical approaches have been crucial in determining the molecule's conformational preferences and in interpreting experimental data, such as that obtained from gas-phase electron diffraction. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a widely used and effective method for studying this compound. acs.orgresearchgate.net DFT calculations have been successfully applied to elucidate reaction pathways and the energy barriers associated with the activation of the thioamide bond and subsequent chemical transformations. These computational models provide valuable insights that complement experimental investigations and help in the design of new synthetic methodologies.

For instance, DFT calculations using the B3LYP functional with the 6-31++G(d,p) basis set have been used to analyze the molecule. researchgate.net Furthermore, DFT has been combined with experimental techniques like gas-phase electron diffraction (GED) to refine the molecular structure of DMTF. acs.org In these combined studies, values from MP2/6-31+G(d,p) calculations served as constraints in the GED refinements, leading to precise structural parameters. acs.org DFT has also been instrumental in modeling the structure and vibrational IR spectra of N,N-dimethylformamide dimers, providing a basis for understanding the intermolecular interactions in its thio-analogue. researchgate.net

Quantum chemical calculations have also been used to corroborate that specific contact ion pair configurations, such as Ag-SCN and Cu-NCS, are energetically stable and favored in DMTF. nih.gov

Time-Dependent DFT for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. uci.eduarxiv.orgrsc.org This method allows for the calculation of properties related to a molecule's response to time-dependent electromagnetic fields, such as those involved in light absorption. uci.edu By using TD-DFT, researchers can predict the transition frequencies to electronic excited states and simulate optical absorption spectra. uci.edursc.org

In the context of molecules like this compound, TD-DFT can be used to predict vertical excited state energies and characterize their nature (e.g., valence or Rydberg). researchgate.net This provides a theoretical framework for interpreting experimental VUV and IR spectra and understanding the molecule's photodissociation dynamics. researchgate.net The insights gained from TD-DFT calculations are crucial for a comprehensive understanding of the molecule's behavior upon electronic excitation. researchgate.net

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of this compound are key determinants of its physical and chemical properties. A combination of experimental techniques and theoretical calculations has been employed to characterize its molecular structure.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction (GED) is an experimental technique that provides precise information about the geometry of molecules in the gas phase. Studies on this compound have utilized GED, often in conjunction with theoretical calculations, to determine its molecular structure. acs.orgacs.org These investigations have revealed that in the gas phase, DMTF exists as a single, near-planar conformer that does not exhibit true C_s symmetry. acs.org

The GED refinements, constrained by data from MP2/6-31+G(d,p) calculations, have yielded detailed structural parameters. acs.org

Table 1: Selected GED Structural Parameters for this compound

| Parameter | Value (r_g) | Uncertainty (2σ) |

| C=S bond length | 1.649 Å | 0.002 Å |

| C2-N bond length | 1.346 Å | 0.003 Å |

| Average C5,9-N bond length | 1.463 Å | 0.002 Å |

| Average C-H bond length | 1.125 Å | 0.004 Å |

| ∠NC2S bond angle | 127.0° | 0.3° |

| Average ∠C2NC5,9 bond angle | 121.8° | 0.5° |

| Average ∠NC5,9H bond angle | 110.4° | 0.7° |

| φ1(S3-C2-N1-C5) torsion angle | 12.8° | 2.7° |

| Data sourced from Johansen et al. (2003). acs.org |

Planarity and Rotational Barriers around C-N Bond

The planarity of the thioamide group and the rotational barrier around the C-N bond are fundamental aspects of the structure of this compound. The molecule is generally considered to be planar, a consequence of π-electron delocalization over the N-C=S entity. researchgate.netrsc.org This delocalization gives the C-N bond a significant degree of double-bond character, which hinders free rotation. semanticscholar.orgacs.org

Theoretical calculations have been instrumental in quantifying the rotational barrier. Ab initio studies on the related molecule, thioformamide, at the HF/6-311++G** level of theory, indicate a rotational barrier of 19.9 kcal mol⁻¹. researchgate.net This barrier is primarily attributed to the increase in the C-N bond distance and the resulting loss of attractive energies between the carbon and nitrogen atoms upon rotation. researchgate.net For N,N-dimethyl amides, the transition states for C-N bond rotation have been found to possess significantly larger methyl rotational barriers compared to their ground states. acs.org The increased rotational barrier in thioamides compared to their amide counterparts is a subject of considerable interest. acs.orgdokumen.pub

The preference for a planar structure is driven by the stabilization of the nitrogen atom through its increased electronegativity in an sp² hybridized state, allowing it to withdraw charge from its neighbors more effectively. researchgate.net

π-Electron Delocalization in N-C-S Entity

Computational and experimental studies have firmly established that the this compound molecule possesses a planar geometry. rsc.orgresearchgate.net This planarity is a direct result of significant π-electron delocalization across the N-C-S (thioamide) group. rsc.orgresearchgate.net Theoretical calculations on thioformamide, a related parent compound, have shown considerable π charge transfer from the nitrogen atom, through the carbon atom, to the sulfur atom. This delocalization stabilizes the planar conformation of the molecule and restricts the out-of-plane bending of the dimethylamino group. This electronic feature is fundamental to understanding the molecule's structure and reactivity. The delocalization of π electrons over the N-C-S entity leads to a high rotational barrier around the C-N bond and contributes to the high polarizability of the sulfur atom, which in turn explains its strong electron-pair donor properties.

Gas-phase electron diffraction (GED) studies, complemented by ab initio molecular orbital and density functional theory (DFT) calculations, have provided precise measurements of the bond lengths and angles in DMTF. acs.org These studies confirm the near-planar conformation of the molecule in the gas phase. acs.org

Table 1: Selected Structural Parameters of this compound from Gas-Phase Electron Diffraction Data sourced from The Journal of Physical Chemistry A. acs.org

| Parameter | Value (rg/∠α) | Uncertainty (2σ) |

| C=S Bond Length | 1.649 Å | 0.002 Å |

| C2-N Bond Length | 1.346 Å | 0.003 Å |

| Average C5,9-N Bond Length | 1.463 Å | 0.002 Å |

| Average C-H Bond Length | 1.125 Å | 0.004 Å |

| ∠NC2S Bond Angle | 127.0° | 0.3° |

| Average ∠C2NC5,9 Bond Angle | 121.8° | 0.5° |

| Average ∠NC5,9H Bond Angle | 110.4° | 0.7° |

| Torsion Angle φ1(S3-C2-N1-C5) | 12.8° | 2.7° |

Intermolecular Interactions and Hydrogen Bonding

In the solid state, determined by single-crystal X-ray diffraction at low temperatures (90 ± 2 K), this compound molecules are connected by C-H···S hydrogen bonds. rsc.orgresearchgate.net Specifically, cooperative hydrogen bonding between the thioformyl (B1219250) groups (C-H···S) links the molecules into helix-shaped chains. rsc.orgresearchgate.net These interactions are nearly linear, with a C-H···S angle of 175.4(7)°, and the intermolecular C···S distance is 378.10(7) pm. rsc.orgresearchgate.net

Studies of the liquid structure of DMTF at room temperature using large-angle X-ray scattering have also indicated the presence of significant hydrogen bonding effects. rsc.orgresearchgate.net The enthalpy contribution from this resonance-induced C-H···S hydrogen bonding in liquid DMTF has been estimated to be approximately 12 kJ·mol-1 based on calorimetric measurements of the solvation of mercury(II) halides. figshare.com This is noteworthy when compared to its oxygen analog, N,N-dimethylformamide (DMF), where hydrogen bonding effects are less significant in the liquid state despite the higher hydrogen bond acceptor strength of the oxygen atom. rsc.orgresearchgate.net

To understand the observed differences in hydrogen bonding between DMTF and DMF, theoretical calculations employing Mulliken population analysis have been utilized. rsc.orgresearchgate.net This analysis indicates that the thioformyl hydrogen atom in DMTF has a greater positive charge compared to the formyl hydrogen atom in DMF. rsc.orgresearchgate.net Consequently, the thioformyl hydrogen atom is a stronger hydrogen-bond donor. rsc.orgresearchgate.net This finding helps to explain the more pronounced C-H···S hydrogen bonding in DMTF in both its crystal and liquid forms. rsc.orgresearchgate.net

It is important to note that Mulliken population analysis is known to have limitations, such as a strong dependence on the basis set used in the calculations and a tendency to overestimate the covalent character of bonds. uni-muenchen.deq-chem.com

Computational modeling has been employed to study the aggregation of related amide molecules, such as N,N-dimethylformamide, into dimeric and polymeric structures. researchgate.net These studies, often using Density Functional Theory (DFT), model various configurations of dimers and larger clusters, held together by weak C-H···O hydrogen bonds. researchgate.netacs.org While specific studies modeling the dimeric and polymeric structures of this compound were not found in the initial search, the principles from DMF studies are relevant. In the solid state, DMTF forms polymeric, helix-shaped chains through C-H···S hydrogen bonds. rsc.orgresearchgate.net In contrast, solid DMF forms centrosymmetric rings of four molecules. rsc.org Theoretical studies on other systems have also investigated the formation of dimeric and polymeric complexes in the solid state, though these are not always observed in solution. mdpi.com

Mulliken Population Analysis for Hydrogen Bond Donor Properties

Solvent Effects on Molecular Properties

The properties of this compound are influenced by its environment, a phenomenon known as solvent effects. Computational studies on the related N,N-dimethylformamide have shown that the rotational barriers around the C-N bond are affected by the surrounding medium. acs.org For DMTF, its high polarizability and ability to act as a strong electron-pair donor make it an effective solvent for various chemical reactions, particularly in coordination chemistry.

The interaction of DMTF with metal ions in solution has been a subject of study. For instance, it acts as a sulfur donor solvent in the coordination chemistry of lead(II) and has been used to study the solvation of iron(II), iron(III), zinc(II), cadmium(II), and mercury(II) ions. researchgate.netacs.org The shifts in the C-S and C-N vibrational frequencies upon coordination to metal ions serve as useful indicators of the metal-sulfur bond strength. figshare.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly with Density Functional Theory (DFT), has become a valuable tool for elucidating the reaction mechanisms involving this compound. These theoretical approaches complement experimental findings by providing insights into reaction pathways and the energy barriers associated with chemical transformations.

For example, computational studies can be used to investigate the mechanism of desulfurization reactions, where the sulfur atom is removed from the thioamide. Another area of application is in understanding the formation of N,N-dimethyl-N'-alkyl-formamidines from the reaction of primary amines with DMTF. By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that control the reactivity and outcome of these chemical processes.

Coordination Chemistry of N,n Dimethylthioformamide

DMTF as a Ligand in Metal Complexes

DMTF's role as a ligand is defined by its ability to form stable coordination complexes with a variety of metals, particularly transition metals. The nature of the sulfur atom dictates its coordination behavior, leading to distinct structural features in the resulting metal complexes.

The primary mode of coordination for N,N-dimethylthioformamide is through its sulfur atom, which acts as a soft donor. acs.orgnih.gov This property makes it particularly effective in forming stable bonds with soft metal ions. The coordination involves the donation of a lone pair of electrons from the sulfur atom to the metal center. rsc.org This interaction is evident in its complexes with various metals, including lead(II), where the S-donor in DMTF preferentially coordinates to the metal ion compared to the O-donor in its analogue, N,N-dimethylformamide (DMF). sigmaaldrich.comscientificlabs.co.ukosti.gov The strength of the metal-sulfur bond can be inferred from shifts in the C-S vibrational frequencies in the infrared and Raman spectra of the complexes. acs.org

In its metal complexes, this compound typically functions as a monodentate ligand. researchgate.net This means that it binds to the central metal atom through only one donor site, which is the sulfur atom. researchgate.net An example of this is seen in Hofmann-type complexes with the general formula M(DMTF)₂Ni(CN)₄, where M can be manganese(II), cadmium(II), cobalt(II), or nickel(II). researchgate.net In these structures, the DMTF molecule is coordinated to the metal atom (M) from above and below a planar polymeric layer of {M-Ni(CN)₄}, confirming its S-bonded, monodentate nature. researchgate.net

The coordination of this compound to metal ions results in various coordination geometries, which are influenced by the specific metal ion, its oxidation state, and the counter-ions present. acs.orgnih.gov The most common geometries observed are linear, tetrahedral, and octahedral.

Linear: Gold(I) ions typically display linear two-coordination with DMTF, forming an S-Au-S entity with an Au-S bond distance of approximately 2.283 Å to 2.290(5) Å. acs.orgnih.gov Mercury(II) also forms complexes with strong, collinear bonds to two DMTF molecules, resulting in a linear geometry. acs.orgnih.gov

Tetrahedral: Tetrahedral coordination is frequently observed for several metal ions. Copper(I) is typically tetrahedrally coordinated to four DMTF molecules in solution, with Cu-S bond distances around 2.35 Å. acs.org In the solid state, the [Cu(SCHN(CH₃)₂)₄]ClO₄ complex exhibits a slightly distorted tetrahedral geometry with Cu-S bond lengths of 2.3249(8) Å and 2.3494(8) Å. acs.orgnih.gov Zinc(II) ions are also characteristically surrounded by four DMTF ligands in a tetrahedral arrangement, with a mean Zn-S distance of 2.34 Å. acs.orgnih.gov Iron(III) has also been shown to form tetrahedral complexes with DMTF.

Octahedral: Octahedral geometry is found in complexes with metal ions that favor a coordination number of six. The iron(II) ion binds six DMTF ligands octahedrally, with an average Fe-S distance of 2.54 Å. acs.org Similarly, the smaller nickel(II) ion also coordinates six DMTF ligands in solution. acs.org Cadmium(II) can exhibit octahedral coordination, as seen in the Cd(SCHN(CH₃)₂)₆₂ complex, where it is bonded to six DMTF ligands with a mean Cd-S bond distance of 2.715 Å. nih.gov In other cases, cadmium(II) achieves a pseudo-octahedral geometry by coordinating to four DMTF ligands and two counter-ions. acs.orgnih.gov

| Metal Ion | Coordination Geometry | Coordination Number | Metal-Sulfur Bond Distance (Å) | Reference |

|---|---|---|---|---|

| Gold(I) | Linear | 2 | 2.283 - 2.290 | acs.orgnih.gov |

| Mercury(II) | Linear | 2 | 2.350(2) | acs.orgnih.gov |

| Copper(I) | Distorted Tetrahedral | 4 | 2.325 - 2.349 | acs.orgnih.gov |

| Zinc(II) | Tetrahedral | 4 | 2.34 (mean) | acs.orgnih.gov |

| Iron(III) | Tetrahedral | 4 | 2.20 (mean) | researchgate.net |

| Iron(II) | Octahedral | 6 | 2.54 (mean) | acs.org |

| Nickel(II) | Octahedral | 6 | 2.45 | acs.org |

| Cadmium(II) | Octahedral / Pseudo-octahedral | 6 | 2.65 - 2.715 | acs.orgnih.gov |

A comparison between this compound (DMTF) and its oxygen-containing analog, N,N-dimethylformamide (DMF), highlights significant differences in their coordination behavior. The primary distinction lies in the donor atom: DMTF is a soft sulfur donor, while DMF is a hard oxygen donor. osti.gov This leads to different affinities for metal ions based on the Hard and Soft Acids and Bases (HSAB) principle.

This difference in donor atoms directly impacts the resulting complex geometry. For instance, with iron(III), DMTF forms tetrahedral complexes with an Fe-S bond length of 2.20 Å. In contrast, DMF, as an oxygen donor, stabilizes octahedral Fe(III) complexes with a shorter Fe-O bond length of 2.00 Å. Furthermore, while Fe(III) is stable in DMF, it tends to be reduced to Fe(II) over time in a DMTF solution. researchgate.net

Spectroscopically, the C=S stretch in DMTF appears around 1050 cm⁻¹, whereas the C=O stretch in DMF is at a much higher frequency, ~1670 cm⁻¹. This reflects the weaker C=S double bond compared to the C=O bond. Additionally, research indicates that the C-H···S hydrogen bonding in DMTF is stronger than the C-H···O interactions in DMF. researchgate.netrsc.org

Coordination Geometry (Linear, Tetrahedral, Octahedral)

Synthesis and Characterization of Metal-DMTF Complexes

Metal-DMTF complexes are typically synthesized by reacting a metal salt with DMTF, which can act as both the ligand and the solvent. sigmaaldrich.comresearchgate.netacs.org Characterization of these complexes involves a range of techniques, including single-crystal X-ray diffraction to determine the solid-state structure, and spectroscopic methods like EXAFS (Extended X-ray Absorption Fine Structure), LAXS (Large Angle X-ray Scattering), infrared, and Raman spectroscopy to probe the structure in both solid and solution phases. acs.orgacs.orgresearchgate.netacs.orgnih.gov

DMTF forms stable complexes with a wide array of transition metals.

Copper, Silver, and Gold: Complexes with these Group 11 metals have been extensively studied. acs.orgnih.gov Tetrakis(this compound)copper(I) perchlorate (B79767) and tris(this compound)silver(I) perchlorate have been synthesized and their crystal structures determined. acs.orgnih.gov In solution, copper(I) and silver(I) form tetrahedral solvates, while gold(I) forms a linear solvate. acs.orgnih.gov

Iron: Both iron(II) and iron(III) form complexes with DMTF. The hydrated iron(II) ion forms a regular octahedral complex with DMTF in the solid state. researchgate.net The iron(III) ion forms a tetrahedral [Fe(SCHN(CH₃)₂)₄]³⁺ complex. researchgate.net

Nickel, Cobalt, and Manganese: Hofmann-type complexes, M(DMTF)₂Ni(CN)₄ (where M = Mn, Co, Ni), have been synthesized and characterized using infrared spectroscopy and elemental analysis. researchgate.net In these complexes, the metal (Mn, Co, or Ni) is coordinated to the sulfur atom of the monodentate DMTF ligand. researchgate.net An EXAFS study has shown that the nickel(II) ion coordinates six DMTF ligands in solution. acs.org In another study, a manganese(II) complex was found to bind five DMTF molecules and one trifluoromethanesulfonate (B1224126) oxygen in an octahedral arrangement. researchgate.net

Zinc and Cadmium: These Group 12 metals show a notable variation in coordination geometry. acs.orgnih.gov Zinc(II) consistently forms tetrahedral complexes, [Zn(SCHN(CH₃)₂)₄]²⁺. acs.orgnih.gov Cadmium(II), being larger, can accommodate six ligands, forming octahedral complexes like [Cd(SCHN(CH₃)₂)₆]²⁺ or pseudo-octahedral structures involving counter-ions. acs.orgnih.gov

Complexes with Main Group Metals (e.g., Lead, Bismuth, Tin)

This compound forms distinct complexes with main group metals, exhibiting a range of coordination geometries and bonding characteristics.

Lead (Pb): The coordination chemistry of lead(II) with DMTF has been explored using it as a sulfur donor solvent. scientificlabs.comscientificlabs.co.uk Studies using Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) in solution suggest that the lead(II) ion is likely five-coordinate in a hemidirected configuration, where the electron density is unevenly distributed. acs.org This arrangement results in a mean Pb-S bond distance of 2.908(4) Å. acs.org The formation of hemidirected complexes, which have a notable gap in the coordination sphere, is a characteristic feature of lead(II) chemistry and is influenced by the interplay between lead 6s and ligand np orbital interactions. acs.org

Bismuth (Bi): Bismuth(III) forms a deep red-orange complex upon dissolution of anhydrous bismuth(III) trifluoromethanesulfonate in DMTF, with a maximum absorbance at 457 nm. scientificlabs.comnih.gov Interestingly, in this solvent, bismuth(III) can be reduced to a lower oxidation state, which is then stabilized by the sulfur-coordinating DMTF. nih.gov EXAFS data indicate the formation of a dimeric bismuth complex. nih.gov In this dimer, a single DMTF molecule acts as a bridge between the two bismuth atoms through its sulfur atom. nih.gov The Bi-S bond distance is 2.543(2) Å, and the Bi···Bi distance is 3.929(7) Å, resulting in a Bi-S-Bi angle of 101.2(4)°. nih.gov The low number of coordinated solvent molecules suggests that the lone pairs of electrons on the reduced bismuth ions are stereochemically active. nih.gov In contrast, the bismuth(III) ion solvated by DMTF without reduction is six-coordinated with a mean Bi-S bond distance of 2.794(8) Å. nih.gov

Tin (Sn): The coordination of DMTF with tin has been investigated, particularly in the context of forming tin(IV) solvate complexes. rsc.orgnih.govrsc.orgslu.se A slow oxidation of tin(II) ions in a DMTF solution leads to the formation of a crystalline solid. rsc.orgnih.govrsc.orgslu.se The proposed structure for this solid is a binuclear entity, [Sn₂(SH)₂(SCHN(CH₃)₂)₈]⁶⁺, although its exact formula has not been definitively determined. rsc.orgnih.govrsc.orgslu.se

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., IR, Raman, NMR, UV-Vis)

Spectroscopic techniques are crucial for elucidating the coordination of DMTF to metal ions, providing insights into bond strengths and coordination geometries.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of DMTF complexes show characteristic shifts in the C=S and C-N stretching frequencies upon coordination to a metal. These shifts serve as indicators of the metal-sulfur bond strength. acs.org The C=S stretching vibration, which appears around 975 cm⁻¹ in free DMTF, typically shifts to lower frequencies upon S-coordination. researchgate.net For example, in Hofmann-type complexes M(DMTF)₂Ni(CN)₄ (where M = Mn, Cd, Co, or Ni), the shifts in the ν(CS) and ν(CN) bands confirm that DMTF is a monodentate ligand bonded to the metal through the sulfur atom. researchgate.net Normal coordinate analyses of DMTF and its complexes have been performed to assign the vibrational frequencies. researchgate.netoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR studies on main group metal-DMTF complexes are less common in the provided context, dynamic NMR can be used to study the torsional barriers of the methyl groups in DMTF.

UV-Vis Spectroscopy: UV-Vis spectroscopy is effective for monitoring charge-transfer transitions in metal-DMTF complexes. A notable example is the deep red-orange complex formed between bismuth(III) and DMTF, which exhibits a maximum absorption (λ_max) at 457 nm. nih.gov This absorption is indicative of the formation of a low-valent bismuth species stabilized by the DMTF solvent. nih.gov

The following table summarizes key spectroscopic data for DMTF and its metal complexes:

Stability and Thermodynamics of Metal-DMTF Complexes

The following table presents the stability constants for mercury(II) halide-DMTF complexes:

Reactivity of Coordinated DMTF Ligands

The reactivity of DMTF can be altered upon coordination to a metal center. A significant reaction is its desulfurization. This compound can undergo desulfurization when treated with a hydrosilane under photo-irradiation in the presence of a methyl iron complex. scientificlabs.comscientificlabs.co.uk Another key aspect of its reactivity is its ability to reduce certain metal ions. For example, when indium(III) perchlorate or trifluoromethanesulfonate is dissolved in DMTF, the coordinated solvent molecules are partially reduced to sulfide (B99878) ions. slu.se This leads to the formation of a tetrameric complex with the composition [In₄S₄(SCHN(CH₃)₂)₁₂]⁴⁺. slu.se Similarly, bismuth(III) is reduced by DMTF to a lower oxidation state. nih.gov

Role of DMTF in Metal Sulfide Synthesis

The ability of DMTF to act as a sulfur source and a reducing agent makes it a valuable component in the synthesis of metal sulfides. The in-situ generation of sulfide ions from the partial reduction of DMTF by metal ions like indium(III) leads to the formation of metal sulfide clusters. slu.se In the case of indium, this results in a heterocubane structure of [In₄S₄]⁴⁺, where each indium ion is bonded to three bridging sulfide ions and three DMTF molecules. slu.se This demonstrates the dual role of DMTF as both a ligand and a reactant in the formation of complex inorganic structures. While not explicitly detailed for main group metals in the provided sources, N,N-dimethylformamide (DMF), a related solvent, is known to be used in the synthesis of palladium nanoparticles, where it can act as a reductant and capping agent. nih.govacs.org This suggests a potential parallel for DMTF in the synthesis of metal sulfide nanoparticles, leveraging its sulfur-donating capability.

N,n Dimethylthioformamide As a Reagent in Organic Synthesis

Applications in Thionation Reactions

Thioamides, including N,N-Dimethylthioformamide, are crucial in heterocyclic chemistry as building blocks for sulfur-containing ring systems. The nucleophilic nature of the sulfur atom in thioamides facilitates cyclization reactions, enabling the formation of heterocycles like thiazoles and thiazolines. While traditional methods for synthesizing thioamides often involve the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent, DMTF itself can be prepared by treating N,N-dimethylformamide with a suitable thionating agent. wiley.com More recent and efficient methods for this conversion utilize Phosphorus(V) Sulfide (B99878) activated with solid Sodium Carbonate. wiley.com

Role in Synthesis of Thioacids and Thioesters

This compound is instrumental in the synthesis of thioacids and thioesters. One reported method involves the reaction of acyl chlorides with hydrogen sulfide in the presence of DMTF to produce the corresponding thioacids. colab.ws This process highlights DMTF's role in facilitating the transfer of the sulfhydryl group.

Furthermore, a general pathway for the synthesis of thioesters involves the reaction of a benzoic anhydride (B1165640) with thiourea, which is analogous to reactions using acyl chlorides with this compound. nih.gov In this type of reaction, a nucleophilic acyl substitution occurs where the thio-reagent attacks the acyl derivative to form an intermediate, which then generates a thiobenzoate anion upon hydrolysis. nih.gov This anion can subsequently react with various electrophiles, such as alkyl halides or Michael acceptors, to yield the final thioester product. nih.gov

Desulfurization Reactions Mediated by DMTF

This compound can undergo desulfurization, a reaction involving the removal of its sulfur atom. This transformation has been achieved using hydrosilane under photo-irradiation in the presence of a methyl iron complex. rsc.orgchemicalbook.comscientificlabs.co.uk Mechanistic studies suggest that the reaction proceeds through the formation of an iron-carbene complex as an intermediate, which has been isolated and characterized. rsc.org This process involves the cleavage of the carbon-sulfur double bond, providing insights into the reactivity of the thioamide group. rsc.org The desulfurization of DMTF offers a potential route for the synthesis of the corresponding amine derivatives.

Participation in Iminium Salt Formation and Applications

This compound serves as a precursor for the formation of various reactive iminium salts. For instance, the reaction of DMTF with iodomethane (B122720) yields N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide. amazonaws.com This stable thioiminium salt is a key reagent for converting primary and secondary alcohols into alkyl iodides under neutral conditions. organic-chemistry.org

Another significant application is the formation of a thioiminium salt by reacting DMTF with Meerwein's salt. organic-chemistry.orgnih.govorganic-chemistry.org This salt acts as a potent coupling agent for the direct and rapid conversion of primary and secondary alcohols to their corresponding phosphorothiolates. organic-chemistry.orgnih.govacs.org This reaction is highly efficient, with yields ranging from 64% to 97%. organic-chemistry.orgnih.govacs.org

Use in Vilsmeier Reactions and Related Transformations

This compound has been reported as a superior reagent in the Vilsmeier reaction, a widely used method for the formylation of various organic compounds. rsc.orgrsc.orgresearchgate.net The classical Vilsmeier reagent is typically formed from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride. wikipedia.org The use of DMTF in this context provides an alternative and effective pathway for these transformations. rsc.orgrsc.org

Conversions of Alcohols to Alkyl Iodides and Phosphorothiolates

A significant application of this compound lies in its ability to facilitate the conversion of alcohols into other functional groups, notably alkyl iodides and phosphorothiolates, through the formation of intermediate iminium salts.

The thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide, derived from DMTF and iodomethane, provides an efficient method for converting primary and secondary alcohols into their corresponding alkyl iodides in excellent yields. amazonaws.comorganic-chemistry.org The reaction proceeds under neutral conditions, which is advantageous for substrates containing acid-sensitive functional groups. organic-chemistry.org A notable feature of this method is its selectivity, allowing for the preferential iodination of primary alcohols in the presence of secondary alcohols. organic-chemistry.org The reaction with secondary alcohols occurs with an inversion of configuration, although racemization can occur due to the presence of excess iodide ions. organic-chemistry.org

Table 1: Selected Examples of Alcohol to Alkyl Iodide Conversion

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Primary Alcohols | Corresponding Primary Iodides | Excellent |

| Secondary Alcohols | Corresponding Secondary Iodides | Excellent |

| Allylic Alcohols | Corresponding Allylic Iodides | Good |

Data sourced from multiple experimental reports. organic-chemistry.org

Similarly, the iminium salt prepared from this compound and Meerwein's salt is a highly effective coupling agent for the synthesis of phosphorothiolates from primary and secondary alcohols. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org This one-pot procedure is rapid and provides good to excellent yields, typically between 64% and 97%. organic-chemistry.orgnih.govacs.org The reaction demonstrates selectivity for primary alcohols over secondary alcohols and is stereospecific for secondary alcohols, proceeding with an inversion of configuration. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org The use of sodium salts of phosphorothioic acids can enhance the reaction's efficiency. organic-chemistry.org

Table 2: Synthesis of Phosphorothiolates from Alcohols

| Alcohol Type | Yield Range (%) | Stereochemistry (Secondary Alcohols) |

|---|---|---|

| Primary Alcohols | 64-97 | N/A |

| Secondary Alcohols | 64-97 | Inversion of Configuration |

| Benzylic Alcohols | 64-97 | N/A |

| Allylic Alcohols | 64-97 | N/A |

This method is compatible with various functional groups, though reactions may be slower with Boc-protected compounds. organic-chemistry.org

Reductive Deoxygenation of Sulfoxides

This compound is an effective reagent for the reductive deoxygenation of sulfoxides to their corresponding sulfides. tandfonline.comresearchgate.net This reaction proceeds quantitatively under mild conditions in the presence of a catalytic amount of sulfuric acid. tandfonline.comresearchgate.net A key advantage of this method is that DMTF is converted to N,N-dimethylformamide (DMF) during the reaction. tandfonline.comresearchgate.net Since DMF can be readily converted back to DMTF using diphosphorus (B173284) pentasulfide, this process allows for a recyclable system. tandfonline.comresearchgate.net

Mechanistic Aspects of DMTF-Mediated Organic Reactions

This compound (DMTF) exhibits diverse reactivity, participating in a range of organic transformations through several distinct mechanistic pathways. The presence of the thiocarbonyl group (C=S) is central to its chemical behavior, influencing its role as a sulfur donor, a formylating agent precursor, and a partner in cycloaddition and metal-catalyzed reactions. The key mechanistic aspects are detailed below.

Formation and Reactivity of Thio-Vilsmeier Reagents

Analogous to N,N-dimethylformamide (DMF) in the classic Vilsmeier-Haack reaction, DMTF serves as a precursor to a highly electrophilic thio-Vilsmeier reagent. organic-chemistry.orgwikipedia.org The reaction is believed to proceed via the activation of the thiocarbonyl group by an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form a chloroiminium-like species, specifically a chlorothioiminium ion. wikipedia.orgnumberanalytics.com This intermediate is a potent electrophile.

The generally accepted mechanism involves these steps:

Activation: The sulfur atom of DMTF performs a nucleophilic attack on the activating agent (e.g., POCl₃), leading to the formation of a highly reactive adduct.

Formation of the Thio-Vilsmeier Reagent: This adduct eliminates a leaving group to form the electrophilic chlorothioiminium salt, [(CH₃)₂N=CHSCl]⁺.

Electrophilic Attack: The thio-Vilsmeier reagent then undergoes an electrophilic substitution reaction with an electron-rich substrate, such as an activated aromatic ring or an enolate equivalent.

Hydrolysis: The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final thiocarboxaldehyde or related product.

Studies have shown that DMTF can be a superior reagent compared to DMF in certain Vilsmeier-type reactions. researchgate.net

Sulfur-Transfer Reactions and Metal Sulfide Formation

DMTF can act as a sulfur transfer agent, particularly in reactions with metal complexes to produce metal sulfides. This process is crucial for the synthesis of metal sulfide materials and catalysts. slu.se The mechanism for this transformation involves the coordination of DMTF to the metal center, followed by an intramolecular metathesis.

For instance, the reaction of molybdenum and tungsten oxoalkoxides with DMTF proceeds via the following proposed steps slu.se:

Coordination: The DMTF molecule first coordinates to the metal center (e.g., Mo, W, Re) through its sulfur atom. slu.se

Metathesis: A subsequent metathesis occurs between the coordinated sulfur atom and a doubly bonded oxygen atom on the metal complex. slu.se

Product Formation: This exchange results in the formation of a metal sulfide (e.g., MoS₂, WS₃) and N,N-dimethylformamide (DMF). slu.se

This mechanism allows for the synthesis of crystalline metal sulfides at room temperature. slu.se Similar reactivity is observed with nickel and zinc acetylacetonates, which react with DMTF to yield NiS and ZnS, respectively. slu.se

Metal-Catalyzed Reduction and Desulfurization

The reduction of DMTF can be achieved using various reducing agents in the presence of a metal catalyst. A notable example is the Mo(CO)₆-catalyzed reduction of DMTF by silanes, germanes, and stannanes (R₃EH). acs.orgresearchgate.net Mechanistic studies of this reaction have successfully identified key intermediates in the catalytic cycle.

A crucial finding was the isolation and complete characterization, including by single-crystal X-ray analysis, of the catalytically active intermediate Mo(CO)₅(S=CHNMe₂). acs.orgresearchgate.net The proposed catalytic cycle is as follows:

Ligand Substitution: DMTF displaces a CO ligand from Mo(CO)₆ to form the intermediate complex Mo(CO)₅(S=CHNMe₂). acs.orgresearchgate.net

Reductive Cleavage: The reducing agent (e.g., R₃SiH) attacks the complex, leading to the cleavage of the C=S bond. This step produces trimethylamine (B31210) and a molybdenum-sulfur species.

Sulfur Transfer: The sulfur is transferred to the reducing agent, forming a group 14 thioether, (R₃E)₂S.

Catalyst Regeneration: The molybdenum catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Interestingly, in the case of stannanes (R₃SnH), the reduction can proceed without a metal catalyst, likely through a free radical mechanism. acs.orgresearchgate.net

Nucleophilic Substitution in Formamidine (B1211174) Synthesis

DMTF is a key reagent in the synthesis of N,N-dimethyl-N'-substituted formamidines from primary amines. This reaction proceeds via a nucleophilic substitution mechanism where the primary amine attacks the electrophilic carbon of the thiocarbonyl group.